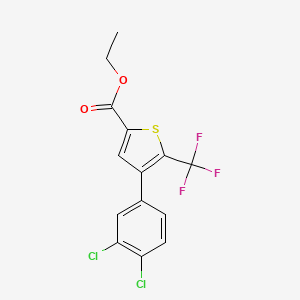
3-Chloro-4-(trifluoromethyl)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethyl)benzophenone, also known as 3-Chloro-4-(Tf-methyl)benzophenone, is an organic compound that is widely used in the synthesis of organic compounds. It is a colorless solid with a melting point of 58-60 °C. It is used in organic synthesis as a reagent, a catalyst and a UV absorber. It is also used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is widely used in the synthesis of organic compounds and has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds with potential applications in medicinal chemistry, agrochemicals, and fragrances. It has also been used in the synthesis of novel optical materials with potential applications in photonics.
Wirkmechanismus
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is an organic compound that acts as a reagent and catalyst in the synthesis of organic compounds. It acts as a Lewis acid, forming a coordinative bond with a nucleophile. This bond formation is what drives the reaction forward.
Biochemical and Physiological Effects
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is an organic compound that does not have any known biochemical or physiological effects. It is not known to be toxic or carcinogenic and is not known to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone has several advantages and limitations when used in laboratory experiments. It is an inexpensive reagent that is readily available and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is a relatively weak acid and can be easily deactivated by other compounds. It is also relatively insoluble in water and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
In the future, 3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone could be used in the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and fragrances. It could also be used in the synthesis of novel optical materials with potential applications in photonics. It could also be used in the synthesis of new materials with potential applications in nanotechnology. Finally, it could be used in the synthesis of new catalysts with potential applications in organic synthesis.
Synthesemethoden
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is typically synthesized by the reaction of 4-trifluoromethylbenzophenone with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Eigenschaften
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIOBMXYJHDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)benzophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

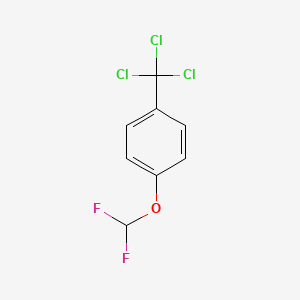

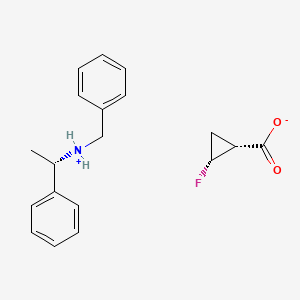
![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
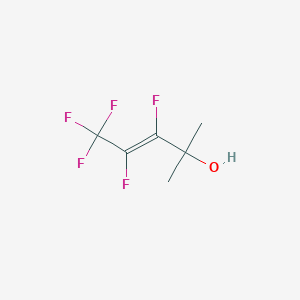
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



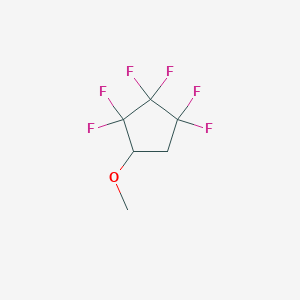
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)
